molecular formula C20H23BrN6O7 B12772074 Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- CAS No. 72066-87-6

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

Cat. No.: B12772074
CAS No.: 72066-87-6
M. Wt: 539.3 g/mol
InChI Key: NZQSKKFYXYUZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(ethylamino)-4-(2-methoxyethoxy)phenylpropionamide under basic conditions to form the azo compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing efficient purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

    Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields corresponding amines, while substitution reactions can introduce new functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as a dye or pigment due to its azo structure, which imparts vivid colors.

    Biology: May be used in staining techniques for microscopy or as a marker in biochemical assays.

    Industry: Used in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide depends on its specific application

    Molecular Targets: The compound may bind to proteins, nucleic acids, or other biomolecules, affecting their function.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide
  • N-(2-((2-Fluoro-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide

Uniqueness

The uniqueness of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)propionamide lies in its specific substituents, which can influence its chemical reactivity, color properties, and potential applications. The presence of the bromo group, for example, can make it more reactive in substitution reactions compared to its chloro or fluoro analogs.

Properties

CAS No.

72066-87-6

Molecular Formula

C20H23BrN6O7

Molecular Weight

539.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28)

InChI Key

NZQSKKFYXYUZSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.